molecular formula C12H15NO2 B8431085 Ethyl 2-(2,4-dimethylphenylimino)acetate

Ethyl 2-(2,4-dimethylphenylimino)acetate

Cat. No.: B8431085
M. Wt: 205.25 g/mol
InChI Key: LCWFFOPJVTYKQW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylphenylimino)acetate is a Schiff base derivative characterized by a phenylimino group substituted with 2,4-dimethyl moieties and an ethyl acetate ester. This compound belongs to a broader class of imine-containing molecules, which are pivotal in coordination chemistry, catalysis, and materials science due to their ability to act as ligands and their tunable electronic properties . The 2,4-dimethylphenyl substituent confers steric bulk and moderate electron-donating effects, while the ester group enhances solubility and reactivity in organic transformations.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-(2,4-dimethylphenyl)iminoacetate

InChI

InChI=1S/C12H15NO2/c1-4-15-12(14)8-13-11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3

InChI Key

LCWFFOPJVTYKQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

Schiff bases with phenylimino groups are widely employed as ligands. Key comparisons include:

Compound Substituents Coordination Geometry Cu–N/Cu–O Bond Lengths (Å) Reference
Ethyl 2-(2,4-dimethylphenylimino)acetate 2,4-dimethylphenylimino, ester Tetradentate N/A Target
Cu(C₁₅H₁₂BrClNO)₂ () 2,4-dimethylphenylimino, Br, Cl Distorted square planar Cu–O: 1.877(2); Cu–N: 1.972(3)
Zn(II) complexes () 2,6-diisopropyl/dimethylphenylimino Tetrahedral Zn–N: ~2.0 (estimated)
  • Key Findings :
    • The Cu(II) complex in exhibits bond lengths comparable to other Schiff base Cu complexes, suggesting similar electronic environments .
    • Bulky substituents (e.g., 2,6-diisopropyl in ) increase steric hindrance, altering metal coordination preferences compared to the less hindered 2,4-dimethyl group in the target compound .

Ethyl Acetate Derivatives with Aromatic Substituents

Substituent effects on physical and chemical properties:

Compound (Evidence) Substituent Melting Point (°C) Key Functional Groups Applications
Ethyl 2-(4-aminophenoxy)acetate (3) 4-aminophenoxy 56–58 –NH₂, ester Pharmaceutical precursors
Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate (13) 4-cyano, phenylamino N/A –CN, –NH–, ester Research/forensic standards
Ethyl 2-[4-(dimethylamino)phenyl]acetate (8–11) 4-dimethylamino N/A –N(CH₃)₂, ester Luminescent materials
  • Key Findings: Electron-donating groups (e.g., –NH₂ in , –N(CH₃)₂ in –11) enhance solubility and stabilize charge-transfer interactions, whereas electron-withdrawing groups (e.g., –CN in ) increase reactivity toward nucleophiles . The 2,4-dimethylphenylimino group in the target compound balances steric and electronic effects, making it less polar than –N(CH₃)₂ derivatives but more reactive than halogenated analogues .

Crystallographic and Supramolecular Comparisons

Crystal packing and intermolecular interactions:

Compound (Evidence) Space Group Hydrogen Bonding (Å) π–π/ Halogen Interactions Reference
Cu(C₁₅H₁₂BrClNO)₂ (1) P121/c1 Cl···π: 3.349(5) Br···π: 3.389(2)
Ethyl 2-[4-(dimethylamino)phenyl]acetate (8–11) P21/c N–H···O: 2.89 C–H···π interactions
  • Key Findings: Halogen bonding (Cl···π, Br···π) in stabilizes the 2D network, a feature absent in non-halogenated analogues like the target compound . Hydrogen bonding in –11 (N–H···O) contrasts with the target compound’s reliance on van der Waals forces due to the lack of polar –NH or –OH groups .

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